molecular formula C13H8N4S B3033794 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 118947-66-3

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B3033794
CAS No.: 118947-66-3
M. Wt: 252.3 g/mol
InChI Key: IIQWLEUVSYGKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an amino group at the 3-position, a pyridin-3-yl group at the 6-position, and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-cyanopyridine-2-thiolate with α-halocarbonyl compounds in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Biological Activity

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}S
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 118947-67-4

The chemical structure features a thienopyridine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that 3-amino-thieno[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds within this class have been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

  • Mechanism of Action
    • Inhibition of phosphoinositide-specific phospholipase C (PI-PLC), which is crucial in various cellular processes including apoptosis and proliferation.
    • Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study: Breast Cancer
    • A study demonstrated that a related thieno[2,3-b]pyridine compound significantly reduced cell viability in MDA-MB-231 and MCF-7 breast cancer cell lines after 72 hours of treatment with IC50 values in the nanomolar range .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMDA-MB-2310.05Apoptosis induction via caspase activation
AntiproliferativeMCF-70.1PI-PLC inhibition
CytotoxicityVarious Tumor Lines<0.1Targeting cancer stem cells

Inhibition Constants

Binding affinity studies have been conducted to evaluate the compound's interaction with specific enzymes:

  • Target : Zinc finger protein mex-5 (C. elegans)
    • EC50 : 4.79 µM
    • Assay Description : This study assessed the compound's role in maternal gene expression regulation through RNA-protein interactions .

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • In Vivo Studies : Animal models treated with thieno[2,3-b]pyridine derivatives showed reduced tumor growth rates compared to controls.
  • Metabolomics Analysis : Metabolic profiling revealed significant alterations in glycolysis and lipid metabolism pathways upon treatment with these compounds, suggesting a broad impact on cellular metabolism .

Properties

IUPAC Name

3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-6-11-12(15)9-3-4-10(17-13(9)18-11)8-2-1-5-16-7-8/h1-5,7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQWLEUVSYGKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 2
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 4
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 6
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.